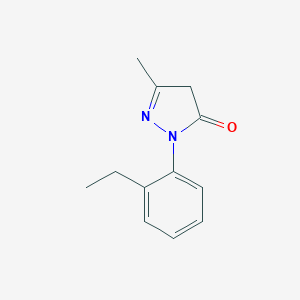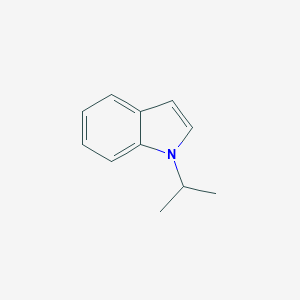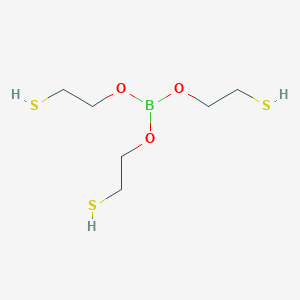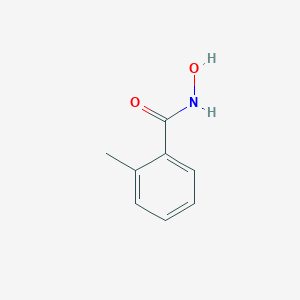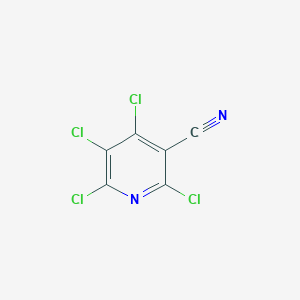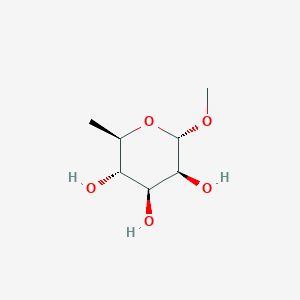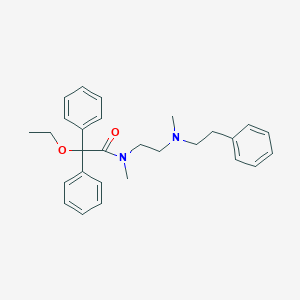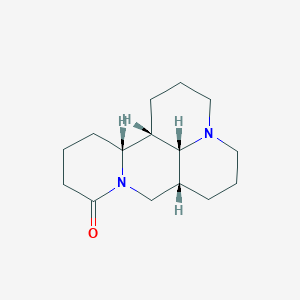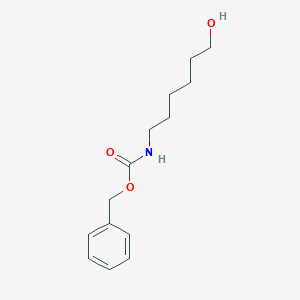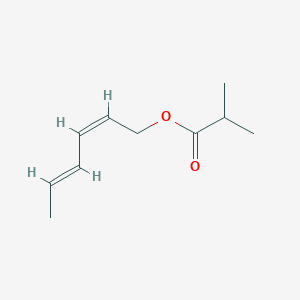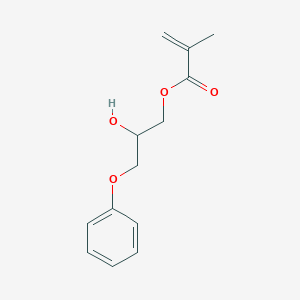
2-Hydroxy-3-phenoxypropyl methacrylate
Übersicht
Beschreibung
2-Hydroxy-3-phenoxypropyl methacrylate is a compound related to various methacrylate derivatives that have been extensively studied for their polymerization characteristics and potential applications. While the specific compound is not directly mentioned in the provided papers, the research on similar compounds such as 2-hydroxypropyl methacrylate (HPMA) and 2-hydroxyethyl methacrylate (HEMA) offers insights into the behavior and properties of methacrylate derivatives in general .
Synthesis Analysis
The synthesis of methacrylate derivatives typically involves controlled polymerization techniques. For instance, the polymerization of HEMA was achieved using atom transfer radical polymerization (ATRP) at ambient temperature, which allowed for the efficient control of molecular weight and polydispersity . Similarly, HPMA was polymerized using AIBN as an initiator at 60°C . These methods suggest that the synthesis of 2-Hydroxy-3-phenoxypropyl methacrylate would likely follow a controlled polymerization process to achieve desired properties.
Molecular Structure Analysis
The molecular structure of methacrylate derivatives is crucial for their reactivity and properties. The studies on HPMA and HEMA provide insights into the molecular structure of these compounds, which typically include a methacrylate group attached to a hydroxyalkyl side chain . The presence of the hydroxy group is significant as it can influence the polymer's hydrophilicity and reactivity towards further modifications.
Chemical Reactions Analysis
Methacrylate derivatives undergo various chemical reactions, primarily through their polymerizable double bond. For example, HPMA can degrade thermally to produce monomers and other volatile products such as 2-propanal and methacrylic acid . The reactivity of the methacrylate group also allows for copolymerization with other monomers, as seen in the synthesis of reactive copolymers of N-(2-hydroxypropyl)methacrylamide with methacryloylated derivatives of amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of methacrylate derivatives are influenced by their molecular structure and the degree of polymerization. The thermal properties of these polymers, such as thermal degradation behavior and glass transition temperatures, can be studied using techniques like thermogravimetry and differential scanning calorimetry . The chemical properties, such as reactivity towards aminolysis and adsorption characteristics for metal ions, are also of interest for applications in materials science and environmental remediation .
Wissenschaftliche Forschungsanwendungen
Polymer Formulations : It's used in polymer formulations, like in car paint systems. Its production involves catalyzed esterification and purification, with typical impurities being diesters and dendro products (Lovell et al., 1985).
Intermediate in Synthesis : Acts as an intermediate in the synthesis of other compounds, such as methyl methacrylate, via processes like hydroformylation-hydrogenation sequences (García et al., 2006).
Blend Polymer Properties : Used in blending with poly(ethyl methacrylate) to study miscibility, thermal degradation, and optical properties. This research helps understand the material properties for potential applications (Kurt & Koca, 2014).
Supports for Catalysts : Serves as a support for Mn(salen) catalysts in asymmetric epoxidation. Its activity depends on the nature of functional and cross-linking monomers, and the degree of cross-linking in polymer matrices (Matkiewicz et al., 2012).
Anionic Polymerization : Involved in anionic polymerization for producing water-soluble polymers, useful in various applications (Mori et al., 1994).
Biocompatible Polymers : Forms biocompatible and degradable polymers for biomedical applications, such as drug delivery systems (Zhang et al., 2012).
Kinetic Investigations : Studied for its kinetic behavior in radical polymerization processes, which is crucial for designing materials with specific properties (Macret & Hild, 1982).
Thermal Degradation Studies : Explored for its thermal degradation behavior, providing insights into its stability and potential applications (Coskun et al., 2003).
Safety And Hazards
Zukünftige Richtungen
The use of 2-Hydroxy-3-phenoxypropyl methacrylate in the development of sustainable polymers with environmentally friendly strategies is a promising future direction . It has been used in the synthesis of UV-curable resins for digital light processing (DLP) 3D printing . The resulting polymers have shown shape memory, weldability, and repairability capabilities .
Eigenschaften
IUPAC Name |
(2-hydroxy-3-phenoxypropyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-10(2)13(15)17-9-11(14)8-16-12-6-4-3-5-7-12/h3-7,11,14H,1,8-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXVXHPSVLHXCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(COC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275831, DTXSID80864723 | |
| Record name | 2-Hydroxy-3-phenoxypropyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-phenoxypropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-phenoxypropyl methacrylate | |
CAS RN |
16926-87-7, 162223-14-5 | |
| Record name | 2-Hydroxy-3-phenoxypropyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16926-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-3-phenoxypropyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016926877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-phenoxypropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxy-3-phenoxypropyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-phenoxypropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-3-phenoxypropyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

